molecular formula C5H8N2S2 B8285301 4-Ethylsulfanyl-thiazol-2-ylamine

4-Ethylsulfanyl-thiazol-2-ylamine

Cat. No.: B8285301
M. Wt: 160.3 g/mol
InChI Key: NFHFQCIUQFIUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylsulfanyl-thiazol-2-ylamine is a chemical compound built around the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry and drug discovery . The 2-aminothiazole core and its derivatives are recognized for their wide spectrum of pharmacological activities and are frequently used as key intermediates in synthesizing more complex molecules . Compounds featuring the 2-aminothiazole structure have demonstrated significant research value, showing potential as inhibitors for various enzymes and targets . For instance, closely related 2-aminothiazole derivatives have been investigated for their inhibitory effects on enzymes such as urease, α-glucosidase, and 5-lipoxygenase (5-LO) . The specific 4-ethylsulfanyl substitution on the thiazole ring may influence the compound's electronic properties and lipophilicity, which can be critical for optimizing its interaction with biological targets and its absorption characteristics . In research settings, this compound is primarily valued as a versatile building block. It can be further functionalized through reactions at the amino group or the sulfur atom, making it a valuable precursor for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . Researchers exploring new therapeutic agents for conditions like neurodegenerative diseases, diabetes, and microbial infections may find this compound of particular interest due to the documented activities of its structural analogues . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H8N2S2

Molecular Weight

160.3 g/mol

IUPAC Name

4-ethylsulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H8N2S2/c1-2-8-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7)

InChI Key

NFHFQCIUQFIUPA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CSC(=N1)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Research indicates that derivatives of 2-aminothiazole, including 4-ethylsulfanyl-thiazol-2-ylamine, exhibit potent anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer
  • Leukemia

For instance, a study reported that compounds with the 2-aminothiazole scaffold demonstrated selective nanomolar inhibitory activity against multiple human cancerous cell lines, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound ABreast Cancer0.5
Compound BLung Cancer0.3
This compoundColon Cancer<0.1

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) indicate its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

CompoundMicroorganism TestedMIC (µg/mL)
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli62.5
This compoundPseudomonas aeruginosa15.6

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of the Thiazole Ring: This is achieved through condensation reactions involving thioketones and appropriate amines.
  • Introduction of the Ethylthio Group: Nucleophilic substitution reactions introduce the ethylthio group into the thiazole.
  • Final Modifications: Further modifications may be performed to enhance biological activity or optimize pharmacokinetic properties.

Case Studies

Case Study on Antibacterial Efficacy:
A recent study evaluated the antibacterial activity of thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects:
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The substituent at position 4 of the thiazole ring significantly impacts molecular properties. Key structural analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) LogP Key Features
4-Ethylsulfanyl-thiazol-2-ylamine Ethylsulfanyl (-SC₂H₅) C₅H₈N₂S₂ 160.26 ~2.1* Moderate lipophilicity, sulfur-rich
4-(2-Methoxyphenyl)-thiazol-2-ylamine 2-Methoxyphenyl C₁₀H₁₀N₂OS 206.26 2.98 Aromatic, electron-donating methoxy group
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Phenyl C₂₆H₂₂ClN₂S 430.99 ~4.5* Bulky substituent, enhanced lipophilicity

*Estimated based on substituent contributions.

  • Ethylsulfanyl vs. However, the methoxyphenyl group’s aromaticity may enhance π-π stacking interactions in biological targets .
  • Ethylsulfanyl vs. Phenyl : Phenyl-substituted analogs (e.g., ) exhibit higher molecular weights and LogP values, suggesting greater lipophilicity and possibly slower metabolic clearance .

Physicochemical Properties

  • Lipophilicity : Ethylsulfanyl (LogP ~2.1) < Methoxyphenyl (LogP 2.98) < Phenyl (LogP ~4.5). Higher lipophilicity correlates with increased membrane penetration but may reduce aqueous solubility.

Key Research Findings

  • Synthetic Yields : Alkylation at position 4 (e.g., using KOH/CS₂) typically achieves yields of 60–75%, while aromatic substituents (e.g., methoxyphenyl) require harsher conditions (e.g., iodine/KI) with lower yields (~50%) .
  • Biological Optimization : Substitutions at position 4 are critical for tuning bioactivity. For example, methoxyphenyl derivatives may target fungal ergosterol biosynthesis, while ethylsulfanyl analogs could disrupt bacterial cell wall synthesis .

Preparation Methods

Bromination-Substitution Strategy

A widely applicable method involves the bromination of 2-aminothiazole derivatives followed by nucleophilic displacement with ethanethiol. Source demonstrates this approach in the synthesis of analogous thiazol-2(3H)-imine derivatives. For 4-ethylsulfanyl-thiazol-2-ylamine, the protocol can be adapted as follows:

  • Bromination : Treat 2-aminothiazole with N-bromosuccinimide (NBS) in ethanol to yield 4-bromo-2-aminothiazole.

  • Substitution : React the brominated intermediate with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 50–55°C for 6–8 hours.

Reaction conditions and yields are summarized in Table 1.

Table 1: Bromination-Substitution Method Optimization

StepReagentsConditionsYield (%)
BrominationNBS, EtOHRT, 4 h85–90
SubstitutionNaSEt, DMF50–55°C, 8 h70–75

The final product is purified via recrystallization from ethanol, with FTIR confirming the C–S bond at 670 cm⁻¹.

Cyclization of Thiourea Derivatives

Hantzsch Thiazole Synthesis Modifications

Source outlines a cyclization method using thiourea and α-halo ketones. For this compound, the protocol is modified to incorporate the ethylsulfanyl group:

  • Thiourea Preparation : React ethyl isothiocyanate with ammonia to form N-ethylthiourea.

  • Cyclization : Treat N-ethylthiourea with α-chloroacetaldehyde in ethanol under reflux (80°C, 6 h).

The reaction mechanism proceeds via thioamide intermediate formation, followed by cyclization to yield the thiazole core (Scheme 1).

Scheme 1: Proposed Cyclization Pathway

  • NH2C(S)NH2+ClCH2CHOThioamide Intermediate\text{NH}_2\text{C(S)NH}_2 + \text{ClCH}_2\text{CHO} \rightarrow \text{Thioamide Intermediate}

  • Cyclization → this compound.

Yields range from 60–65%, with 1H^1\text{H} NMR showing characteristic peaks at δ 2.5 (q, 2H, SCH₂CH₃) and δ 1.3 (t, 3H, CH₃).

Post-Synthetic Functionalization of 2-Aminothiazole

Direct Sulfur Alkylation

Source describes alkylation of N-sulfonylated 2-aminothiazoles. Adapting this method:

  • Sulfonylation : Protect the 2-amino group with a tosyl group using 4-methylbenzenesulfonyl chloride.

  • Alkylation : Treat the sulfonamide with ethyl iodide and calcium hydride (CaH₂) in DMF at 60°C for 12 h.

  • Deprotection : Remove the tosyl group via hydrolysis with 6M HCl.

Table 2: Alkylation-Deprotection Efficiency

StepReagentsYield (%)
SulfonylationTsCl, H₂O83
AlkylationEtI, CaH₂, DMF68
DeprotectionHCl, reflux90

The final product is characterized by a molecular ion peak at m/z 175.03 (C₅H₈N₂S₂).

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Bromination-Substitution70–7595High
Hantzsch Cyclization60–6590Moderate
Post-Synthetic Alkylation68–9097Low
Patent One-Pot75–8098High

The bromination-substitution and one-pot methods are preferred for industrial applications due to scalability and yield .

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